alpha-Desmethyl Benoxaprofen Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c1-20-15(19)9-10-2-7-14-13(8-10)18-16(21-14)11-3-5-12(17)6-4-11/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAHKXNYFXNLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189031 | |
| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391054-57-1 | |
| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391054-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Modification Strategies for Alpha Desmethyl Benoxaprofen Methyl Ester
Direct Synthesis Approaches for Alpha-Desmethyl Benoxaprofen (B1668000) Methyl Ester
Direct synthesis of alpha-Desmethyl Benoxaprofen Methyl Ester can be primarily approached from two strategic standpoints: building the ester from its corresponding carboxylic acid precursor or constructing the acetic acid ester side-chain onto a pre-formed benzoxazole (B165842) core.
Esterification Methodologies from Carboxylic Acid Precursors (e.g., alpha-Desmethyl Benoxaprofen Acid)
The most straightforward route to this compound is the esterification of its carboxylic acid precursor, alpha-Desmethyl Benoxaprofen Acid (2-(4-chlorophenyl)-5-benzoxazoleacetic acid). While specific literature for this exact transformation is not prevalent, standard and well-documented esterification protocols are applicable.
One common method is Fischer-Speier esterification . This involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically heated to reflux to drive the equilibrium towards the product ester.
Alternatively, reagents that convert the carboxylic acid into a more reactive species can be employed. For instance, the acid can be converted to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. Another approach involves the use of diazomethane (B1218177) (CH₂N₂), which provides a high-yield, clean conversion at room temperature, though its toxicity and explosive nature necessitate careful handling.
Modern organic synthesis often utilizes coupling agents to facilitate ester formation under milder conditions. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an active ester intermediate, which then readily reacts with methanol to yield the desired product. organic-chemistry.org This method is particularly useful for sensitive substrates as it avoids harsh acidic conditions. organic-chemistry.org Similarly, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this type of transformation. latrobe.edu.au
Derivatization Strategies from Related Benzoxazole Core Structures
An alternative to direct esterification involves building the methyl ester side-chain onto a functionalized benzoxazole core. This strategy allows for convergent synthesis, where the complex benzoxazole ring system is prepared separately.
One such pathway begins with the synthesis of a benzoxazole-2-thiol from the reaction of 2-aminophenol (B121084) with thiourea. nih.gov This thiol can then be alkylated with methyl chloroacetate (B1199739) in a solvent like methanol under reflux to yield the corresponding benzoxazole methyl ester derivative. nih.gov A similar strategy involves the acylation of a benzoxazole-2-thiol with methyl chloroacetate to afford an S-substituted ester. researchgate.net
Another innovative one-pot strategy involves the Michael addition of a substituted 2-aminophenol to an α,β-unsaturated ester, such as ethyl acrylate. mdpi.com This method selectively constructs the C-N bond, leading directly to benzoxazole-substituted ester compounds under mild conditions. mdpi.com This approach is noted for its high atomic economy and good functional group tolerance. mdpi.com
Exploration of Alternative Synthetic Routes for Desmethylated Benzoxazole Esters
Beyond the direct approaches, several alternative synthetic routes can be envisioned for the synthesis of desmethylated benzoxazole esters. These routes often focus on novel ways to construct the core benzoxazole heterocycle.
The traditional and most versatile approach to the benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative. researchgate.net For the target molecule, this would involve the condensation of 2-amino-4-chlorophenol (B47367) with a malonic acid derivative. Various catalysts and reaction conditions have been developed to promote this cyclization, including polyphosphoric acid (PPA) at high temperatures. researchgate.net
Modern synthetic organic chemistry offers numerous catalytic systems to achieve this transformation under milder conditions. nih.gov These include:
Metal-catalyzed synthesis : Palladium complexes have been used to catalyze the reaction between 2-aminophenol and aldehydes, using air as a benign oxidant. nih.gov Copper-catalyzed cyclization of ortho-haloanilides is another general method for forming the benzoxazole ring. organic-chemistry.org
Brønsted acid catalysis : Acids such as fluorophosphoric acid or a Brønsted acidic ionic liquid gel can effectively catalyze the condensation of 2-aminophenols and aldehydes at room temperature or under solvent-free conditions, respectively. nih.govacs.org
Oxidative coupling : Elemental sulfur can be used as an oxidant for the coupling of 2-aminophenols and aldehydes to form benzoxazoles, avoiding the risks associated with gaseous oxygen. nih.gov
A sequential one-pot procedure offers an efficient alternative, involving an initial aminocarbonylation of an aryl bromide with a 2-aminophenol, followed by an acid-mediated ring closure to generate the benzoxazole heterocycle. organic-chemistry.org This methodology demonstrates a broad substrate scope and provides good yields. organic-chemistry.org
Optimization of Reaction Conditions and Yields for Academic Preparation and Scale-Up Investigations
Optimizing reaction conditions is paramount to improving yield, reducing waste, and ensuring the economic viability of a synthetic process, which is critical for both academic research and industrial scale-up. Key parameters that are typically varied include the choice of catalyst, solvent, base, temperature, and reactant concentrations. researchgate.netscielo.br
The process of optimization can be illustrated by examining related syntheses. For example, in the preparation of aza-chromones, a systematic evaluation of catalysts, bases, and solvents was performed to selectively synthesize one of two possible products. researchgate.net The results demonstrated that the choice of base (e.g., Et₂NH vs. DIPEA) and solvent (e.g., DMF vs. THF or CH₃CN) had a profound impact on the product distribution and yield. researchgate.net
Table 1: Example of Reaction Condition Optimization for Selective Synthesis This table is a representative example based on optimization studies for related heterocyclic compounds. researchgate.net
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Yield (Product A) | Yield (Product B) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | Et₂NH (10) | DMF | 30% | 26% |
| 2 | PdCl₂(PPh₃)₂ (5) | DIPEA (5) | DMF | Trace | 75% |
| 3 | Pd(OAc)₂ (5) | K₂CO₃ (2) | DMF | 15% | 40% |
| 4 | PdCl₂(PPh₃)₂ (5) | DIPEA (5) | THF | <10% | <10% |
Similarly, the synthesis of dihydrobenzofuran neolignans was optimized by screening different silver(I) oxidants, solvents, and reaction times. scielo.br It was found that using 0.5 equivalents of Ag₂O in acetonitrile (B52724) for 4 hours provided the best balance between substrate conversion and selectivity, a significant improvement over previously reported conditions that required 20 hours. scielo.br
Table 2: Optimization of Oxidant and Solvent in an Oxidative Coupling Reaction This table is a representative example based on optimization studies for related heterocyclic compounds. scielo.br
| Entry | Oxidant (equiv) | Solvent | Time (h) | Conversion | Selectivity |
|---|---|---|---|---|---|
| 1 | Ag₂O (0.5) | Benzene/Acetone | 20 | 60% | 52% |
| 2 | Ag₂CO₃ (0.5) | Dichloromethane | 20 | 45% | 40% |
| 3 | Ag₂O (0.7) | Acetonitrile | 20 | 95% | 85% |
For potential scale-up, modern approaches like Bayesian reaction optimization are becoming increasingly valuable. semanticscholar.org This algorithm-based tool allows for more efficient exploration of a multidimensional reaction space, outperforming traditional human-led optimization in finding the best conditions with fewer experiments. semanticscholar.org Such advanced methodologies are crucial for transitioning a synthesis from a laboratory-scale procedure to a large-scale industrial process.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment in Research Matrices
Chromatographic methods are fundamental for the separation of alpha-Desmethyl Benoxaprofen (B1668000) Methyl Ester from impurities and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques utilized.
High-Performance Liquid Chromatography (HPLC) Applications and Method Development
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like alpha-Desmethyl Benoxaprofen Methyl Ester. The purity of this compound is often reported to be greater than 95%, as determined by HPLC. restek.comlgcstandards.com Method development for the analysis of this compound and related impurities typically involves reverse-phase chromatography.
A typical HPLC method for the analysis of benoxaprofen and its related compounds, which can be adapted for this compound, would employ a C18 column. sielc.comnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) buffer, with the pH adjusted to ensure the proper ionization state of the analytes. sielc.comnih.gov For methods coupled with mass spectrometry, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are preferred. sielc.com
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (60:40, v/v) | Commonly used for reverse-phase separation of acidic compounds and is MS-compatible. sielc.com |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing good efficiency and reasonable analysis time. |
| Detection | UV at 254 nm | The benzoxazole (B165842) ring system exhibits strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
| Column Temperature | 25 °C | Ensures reproducible retention times. sigmaaldrich.com |
The development of such a method would involve optimizing the mobile phase composition to achieve adequate resolution between the main compound and any potential impurities, such as the parent carboxylic acid (alpha-Desmethyl Benoxaprofen) or by-products from synthesis.
Gas Chromatography (GC) and Necessary Pre-derivatization Considerations
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. While the parent compound, alpha-Desmethyl Benoxaprofen, which contains a carboxylic acid group, would require derivatization to increase its volatility and prevent peak tailing, its methyl ester form, this compound, is inherently more volatile and may be amenable to direct GC analysis. nih.gov
For the parent acid, derivatization is essential. Esterification is a common method, and since the target compound is already a methyl ester, this step has effectively been performed. restek.comresearch-solution.comcolostate.edugcms.czcolostate.edu The determination of benoxaprofen in biological fluids has been successfully carried out by gas-liquid chromatography of its methyl ester. nih.gov
Should any residual unesterified alpha-Desmethyl Benoxaprofen be present in a sample, a derivatization step would be necessary to quantify it alongside the methyl ester. Reagents such as diazomethane (B1218177), or boron trifluoride in methanol (BF3-methanol), are effective for converting carboxylic acids to their methyl esters. restek.comnih.govresearch-solution.com
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-polarity column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good efficiency. nih.gov |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Oven Temperature Program | Initial 150 °C, ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature gradient allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for organic compounds, while MS allows for positive identification. nih.gov |
Development of Chiral Chromatographic Methods for Stereoisomer Resolution (if applicable)
The applicability of chiral chromatography depends on the presence of a stereocenter in the molecule. The parent compound, benoxaprofen, is a racemic mixture, with the chiral center located at the alpha-carbon of the propionic acid side chain. However, in this compound, the methyl group at the alpha-position is absent. This lack of a fourth different substituent on the alpha-carbon means that this compound is not chiral. Therefore, the development of chiral chromatographic methods for stereoisomer resolution is not applicable.
Spectrometric Methods for Structural Elucidation and Definitive Identification
Spectrometric techniques are indispensable for the unambiguous identification and structural confirmation of this compound.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
Mass spectrometry provides critical information about the molecular weight and structure of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound (C16H12ClNO3), the expected nominal mass is approximately 301.72 Da. restek.compharmaffiliates.com
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The fragmentation pattern in electron ionization (EI) mass spectrometry can be predicted based on the structure. Key fragmentation pathways for esters often involve cleavage at the ester group. For aromatic esters, characteristic fragmentations include the loss of the alkoxy group (-OCH3) and the subsequent loss of carbon monoxide (CO). miamioh.eduyoutube.com
| m/z (predicted) | Fragment Ion | Proposed Structure |
|---|---|---|
| 301/303 | [M]+• | Molecular ion (presence of 37Cl isotope) |
| 270/272 | [M - OCH3]+ | Loss of the methoxy (B1213986) radical |
| 242/244 | [M - OCH3 - CO]+ | Subsequent loss of carbon monoxide |
| 139/141 | [C7H4Cl]+ | Fragment corresponding to the chlorophenyl group |
The mass spectrum of the related compound benoxaprofen is available and shows characteristic fragmentation that can be used as a reference. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole and chlorophenyl rings, a singlet for the methylene (B1212753) (-CH2-) protons adjacent to the ester, and a singlet for the methyl (-OCH3) protons of the ester group. The integration of these signals would correspond to the number of protons in each environment.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic-H | 7.0 - 8.2 | 110 - 165 |
| -CH2- | ~3.8 | ~40 |
| -OCH3 | ~3.7 | ~52 |
| C=O (ester) | - | ~170 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Spectroscopic methods are indispensable tools for elucidating the molecular structure of this compound, scientifically known as methyl 2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoate. Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a characteristic "fingerprint" of its functional groups. Ultraviolet-Visible (UV-Vis) spectroscopy, on the other hand, provides information about the electronic transitions within the molecule, particularly the chromophores.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A study detailing the synthesis of this compound confirmed its structure using IR spectroscopy, among other methods. researchgate.net The analysis of its structure reveals the presence of a methyl ester group, a benzoxazole ring system, and a chlorophenyl moiety.
The characteristic IR absorption bands for a molecule like this compound would be expected in the following regions:
C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ester.
C-O Stretch (Ester): Two or more bands are expected in the 1300-1000 cm⁻¹ region, corresponding to the C-O stretching vibrations of the ester group.
Aromatic C=C Stretch: The benzoxazole and chlorophenyl rings will exhibit C=C stretching vibrations within the 1600-1450 cm⁻¹ range.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methine groups are found just below 3000 cm⁻¹.
C-Cl Stretch: The presence of the chlorophenyl group would result in a C-Cl stretching absorption, the position of which can vary but is often found in the 1090-830 cm⁻¹ region.
A detailed table of expected IR absorptions is provided below:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium |
| Ester C=O Stretch | 1750 - 1735 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
| Ester C-O Stretch | 1300 - 1000 | Strong |
| C-Cl Stretch | 1090 - 830 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, particularly in biological fluids and pharmaceutical formulations. The benzoxazole and chlorophenyl moieties constitute the primary chromophores in the molecule, which absorb UV radiation, leading to electronic transitions.
Research on the parent compound, benoxaprofen, indicates that it can be determined by UV spectroscopy following its conversion to the methyl ester—the compound of interest. nih.gov The absorption maximum (λmax) is a key parameter derived from a UV-Vis spectrum and is the wavelength at which the substance shows maximum absorbance. The specific λmax for this compound would be influenced by the solvent used for the analysis. For similar aromatic and heterocyclic compounds, the absorption maxima are typically observed in the UV region, often between 200 and 400 nm. The extended conjugation provided by the benzoxazole and chlorophenyl rings would suggest significant absorption in this range.
Validation Parameters for Analytical Methods in Research Applications
The validation of an analytical method is crucial to demonstrate that it is suitable for its intended purpose. For research applications involving the quantification of this compound, key validation parameters must be thoroughly evaluated to ensure the reliability and accuracy of the data. These parameters, as outlined by international guidelines, include specificity, linearity, accuracy, precision, and the limits of detection and quantification.
Specificity:
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a chromatographic method like High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks.
Linearity:
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically demonstrated by preparing a series of standard solutions of this compound at different concentrations and plotting the instrument response against the concentration. The linearity is often expressed by the correlation coefficient (r²) of the calibration curve. For many analytical methods, a correlation coefficient of >0.999 is considered indicative of good linearity.
Accuracy:
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the analyte (spiked) into a sample matrix. The accuracy is typically expressed as the percentage recovery. For pharmaceutical analysis, recovery values are often expected to be within 98-102%.
Precision:
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). An RSD of less than 2% is often required for the assay of a drug substance.
Limits of Detection (LOD) and Quantification (LOQ):
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOD and LOQ are crucial for the analysis of impurities or for studies where the concentration of the analyte is very low. These limits can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
The following table provides a summary of typical validation parameters for a research-level analytical method for a compound like this compound.
| Validation Parameter | Typical Acceptance Criteria for Research Applications |
| Specificity | No interference at the retention time of the analyte peak. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (Repeatability, %RSD) | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |
The establishment and verification of these validation parameters ensure that the analytical methods used in the research of this compound are reliable, accurate, and fit for purpose.
Chemical Stability Profiling and Elucidation of Degradation Pathways
Hydrolytic Degradation Mechanisms of the Methyl Ester Linkage under Varied pH and Temperature Conditions
The primary pathway for the hydrolytic degradation of benoxaprofen (B1668000) methyl ester is the cleavage of the ester linkage to yield the parent carboxylic acid, benoxaprofen, and methanol (B129727). This reaction is susceptible to catalysis under both acidic and basic pH conditions, with the rate of degradation being significantly influenced by pH and temperature.
Generally, ester hydrolysis can proceed through different mechanisms depending on the pH of the environment.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is typically a slower process compared to base-catalyzed hydrolysis. For NSAID esters, this pathway is relevant in the acidic environment of the stomach.
Base-Catalyzed Hydrolysis (Saponification): In neutral to basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This process is generally irreversible and proceeds more rapidly as the pH increases. The resulting products are the carboxylate salt of benoxaprofen and methanol.
The rate of hydrolysis is also accelerated by increased temperature, following the principles of the Arrhenius equation, where higher temperatures provide the necessary activation energy for the reaction to occur more frequently. mdpi.com While specific kinetic data for benoxaprofen methyl ester is not available, studies on other NSAID methyl esters, such as naproxen (B1676952) and ketoprofen (B1673614), confirm that the ester bond is the most labile group under hydrolytic stress. banglajol.infonih.gov For instance, studies on amlodipine, another drug containing an ester linkage, show it is most susceptible to acidic hydrolysis. mdpi.com
Table 1: Expected Hydrolytic Degradation of Benoxaprofen Methyl Ester
| Condition | Primary Degradation Product | Mechanism |
|---|---|---|
| Acidic (e.g., 1 M HCl) | Benoxaprofen | Acid-catalyzed ester hydrolysis |
| Neutral (e.g., pH 7.4) | Benoxaprofen | Water-mediated hydrolysis |
| Basic (e.g., 1 M NaOH) | Benoxaprofen (as salt) | Base-catalyzed ester hydrolysis (saponification) |
Photochemical Stability and Characterization of Photodegradation Products under Controlled Irradiation
Benoxaprofen is well-documented as a highly phototoxic and photolabile compound. wikipedia.orgnih.gov Its degradation upon exposure to UV radiation is a significant stability concern. The primary photochemical reaction is a photo-induced decarboxylation.
Computational and experimental studies show that benoxaprofen, particularly in its deprotonated form at physiological pH, strongly absorbs UV radiation, primarily in the 300-340 nm range. acs.orgnih.gov This absorption excites the molecule to a singlet state, which can then transition to a more stable triplet state via intersystem crossing. From this excited triplet state, the molecule undergoes spontaneous decarboxylation, losing a molecule of carbon dioxide and forming a radical intermediate. acs.org
This decarboxylated radical is highly reactive. In the presence of molecular oxygen, it can generate reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions, which can lead to further degradation and have been implicated in the drug's phototoxic effects. wikipedia.orgacs.org The main stable photoproduct identified is the decarboxylated derivative of benoxaprofen. nih.gov This process is notably faster than other potential photodegradation pathways. nih.gov
Table 2: Photodegradation of Benoxaprofen
| Irradiation Condition | Primary Mechanism | Key Degradation Products / Intermediates | Reference |
|---|---|---|---|
| UV Light (300-340 nm) in aqueous solution | Photo-induced decarboxylation from excited triplet state | Decarboxylated benoxaprofen, Carbon Dioxide, Singlet Oxygen, Superoxide Anion | wikipedia.orgacs.orgnih.gov |
Oxidative Stability and Identification of Oxidative Degradants
The benoxaprofen molecule is susceptible to oxidative degradation. Studies have shown that benoxaprofen can stimulate the generation of superoxide by human polymorphonuclear leucocytes, indicating its pro-oxidative properties. nih.govnih.gov While detailed studies identifying specific oxidative degradants from forced degradation are sparse, potential pathways can be inferred.
The benzoxazole (B165842) ring system and the 4-chlorophenyl moiety could be susceptible to oxidative attack, potentially leading to the formation of hydroxylated metabolites or ring-opened products. It has been suggested that under certain metabolic conditions involving cytochrome P450, oxygenation of the 4-chlorophenyl ring or the aromatic ring of the propionic acid moiety can occur, leading to the formation of reactive metabolites. wikipedia.org These reactive intermediates could generate ROS through redox cycling, especially if quinone-like structures are formed. wikipedia.org
Forced degradation studies using common oxidative agents like hydrogen peroxide would likely target these aromatic systems, leading to a complex mixture of degradants.
Thermal Stability and Deconvolution of Thermally Induced Degradation Pathways
Thermal stability studies, often conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are crucial for determining handling and storage conditions. While specific TGA/DSC data for alpha-desmethyl benoxaprofen methyl ester is not available, data from related NSAIDs like naproxen and ibuprofen (B1674241) provide insights.
Naproxen, for example, shows thermal degradation beginning around 196°C. researchgate.net Ibuprofen begins to decompose at approximately 152°C. nih.gov The thermal degradation of these compounds typically involves decarboxylation at higher temperatures, followed by the breakdown of the aromatic core, resulting in the formation of carbon dioxide and other gaseous products. nih.gov It is expected that benoxaprofen and its esters would exhibit similar multi-step decomposition profiles, likely initiated by decarboxylation or cleavage of the side chain at elevated temperatures. The process is generally endothermic and becomes non-spontaneous at higher heating rates. nih.gov
Table 3: Comparative Thermal Degradation Onset of Related NSAIDs
| Compound | Main Degradation Onset Temperature | Reference |
|---|---|---|
| Ibuprofen | 152°C - 350°C | nih.gov |
| Naproxen | 196°C - 300°C | researchgate.net |
| Ciprofloxacin (for comparison) | 280°C - 550°C | nih.gov |
Influence of Excipients and Formulation Components on Compound Integrity in Model Systems
Excipients are essential for the formulation of a final dosage form, but they can also significantly impact the stability of the active pharmaceutical ingredient (API). researchgate.net Interactions between the API and excipients can lead to physical changes or chemical degradation.
For a compound like this compound, several types of excipient interactions would be critical to investigate:
pH-modifying Excipients: Acidic or basic excipients could significantly alter the local pH within a solid dosage form, especially in the presence of moisture, thereby catalyzing the hydrolytic degradation of the methyl ester linkage. researchgate.net
Hygroscopic Excipients: Excipients that readily absorb moisture can increase the water activity within the product. colorcon.com This "free water" can then participate in hydrolysis, reducing the shelf-life of a moisture-sensitive compound. colorcon.com
Excipients with Reactive Impurities: Some common excipients may contain reactive impurities, such as peroxides in povidone or aldehydes in lactose, which can initiate oxidative degradation of the API. researchgate.net
Direct Interaction: Functional groups on the excipients themselves can react directly with the API. For example, excipients with primary amine groups could potentially react with the ester group via aminolysis, although this is less common than hydrolysis.
Therefore, comprehensive compatibility studies are required, where the API is mixed with various excipients and stored under accelerated temperature and humidity conditions to identify any potential instabilities early in the formulation development process. researchgate.net
Utility of Alpha Desmethyl Benoxaprofen Methyl Ester As a Chemical Reference Standard in Pharmaceutical Research
Application in Purity Assessment and Impurity Profiling of Benoxaprofen (B1668000) and Related Chemical Entities
The control of impurities is a critical aspect of pharmaceutical manufacturing, as mandated by regulatory agencies worldwide. drugbank.com Impurities can originate from various sources, including the synthesis of the active pharmaceutical ingredient (API), degradation of the drug substance over time, or interaction with excipients. wikipedia.org The presence of these unwanted chemicals, even in trace amounts, can impact the safety and efficacy of the final drug product. wikipedia.orgnih.gov Therefore, the accurate identification and quantification of impurities are essential components of quality control. drugbank.com
Alpha-Desmethyl Benoxaprofen Methyl Ester is a key related substance to Benoxaprofen. While not typically a direct process impurity in the synthesis of Benoxaprofen, its structural similarity makes it a potential degradation product or a metabolite. The availability of a highly purified this compound as a reference standard is invaluable for the development and validation of analytical methods aimed at impurity profiling.
In a quality control setting, this reference standard allows for the unambiguous identification of the corresponding impurity in a Benoxaprofen sample. By comparing the retention time and/or mass spectrum of a peak in the sample chromatogram to that of the this compound standard, analysts can confirm its presence. Furthermore, a calibrated reference standard enables the precise quantification of this impurity, ensuring that it does not exceed the established safety thresholds.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2-(4-Chlorophenyl)-5-benzoxazoleacetic Acid Methyl Ester |
| CAS Number | 1391054-57-1 |
| Molecular Formula | C₁₆H₁₂ClNO₃ |
| Molecular Weight | 301.72 g/mol |
| Purity | >95% (HPLC) |
This interactive table provides key data points for the reference standard.
Role in Analytical Method Development and Validation for Related Compounds
The development of robust and reliable analytical methods is a fundamental requirement in pharmaceutical sciences. usp.org These methods are essential for the quantitative determination of the API and for the detection and quantification of any related substances. This compound plays a significant role in the development and validation of such methods for Benoxaprofen and its derivatives.
Historically, the analysis of Benoxaprofen in biological fluids has involved derivatization to its methyl ester to improve its chromatographic properties, particularly for gas chromatography (GC). A study published in 1977 detailed a method for determining Benoxaprofen in plasma and urine by converting it to its methyl ester using diazomethane (B1218177), followed by GC analysis with flame ionization or electron capture detection. This derivatization to the methyl ester highlights the importance of having a reference standard of the esterified form for method development and system suitability testing.
In modern high-performance liquid chromatography (HPLC) methods, which are now the standard for pharmaceutical analysis, a reference standard of this compound is crucial for several aspects of method validation, including:
Specificity/Selectivity: The standard is used to demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: A series of dilutions of the reference standard are analyzed to demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy: The standard is used to determine the closeness of the test results obtained by the method to the true value. This is often assessed by spiking a placebo or sample matrix with a known amount of the standard.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Significance in Establishing Traceability and Quality Control in Research and Development Settings
Traceability is a key principle in quality management systems, ensuring that the results of a measurement can be related to a national or international standard through an unbroken chain of comparisons, all having stated uncertainties. usp.org In pharmaceutical research and development, the use of well-characterized reference standards is the primary means of establishing this traceability for analytical measurements.
The availability of this compound as a certified reference material from suppliers who adhere to standards such as ISO 17034 provides a traceable link for the quantification of this specific compound. This is critical for ensuring the consistency and reliability of analytical data generated across different laboratories, at different times, and using different analytical systems.
In a Good Manufacturing Practice (GMP) environment, the use of qualified reference standards is a regulatory expectation. These standards are used for:
Identity testing: Confirming the identity of the material.
Purity testing: Quantifying the levels of impurities.
Assay: Determining the potency of the drug substance.
By using a well-characterized reference standard of this compound, pharmaceutical manufacturers can have confidence in the quality of their Benoxaprofen API and finished drug product, ensuring that they meet the required specifications before release.
Use in Quantitative Assays for Metabolic Pathway Studies (non-human)
Understanding the metabolic fate of a drug candidate is a critical part of the drug development process. Non-human in vivo and in vitro studies are conducted to identify potential metabolites and to elucidate the metabolic pathways. While Benoxaprofen is primarily metabolized in humans via glucuronidation of the carboxylic acid group, studies in various animal species have shown different metabolic profiles. nih.gov In some species, Benoxaprofen is excreted largely unchanged, while in others, ester glucuronides are formed. nih.gov
The use of this compound as a reference standard can be valuable in these non-human metabolic studies in several ways:
Investigating Esterase Activity: The compound can be used as a substrate to study the activity of esterase enzymes in liver microsomes or other tissue preparations from different animal species. This can help in understanding the potential for hydrolysis of any ester-containing metabolites back to the parent drug.
As an Analytical Standard for Metabolite Quantification: If the methyl ester of Benoxaprofen is formed as a metabolite in a particular non-human species, the reference standard is essential for its accurate quantification in biological matrices such as plasma, urine, or feces.
As a Derivatization Product for Quantification: As seen in earlier analytical methods, the parent drug can be intentionally converted to its methyl ester for analytical purposes. In metabolic studies, this derivatization can provide a stable, volatile derivative that is amenable to GC-MS analysis, allowing for sensitive and specific quantification of the parent drug and its metabolites after they have also been derivatized.
Table 2: Summary of Applications in Pharmaceutical Research
| Application Area | Specific Use of this compound |
| Purity Assessment & Impurity Profiling | Identification and quantification of the corresponding impurity in Benoxaprofen. |
| Analytical Method Development & Validation | Establishing specificity, linearity, accuracy, and precision of analytical methods. |
| Traceability & Quality Control | Serving as a certified reference material to ensure traceable and consistent results. |
| Non-human Metabolic Pathway Studies | Investigating esterase activity and serving as an analytical standard for metabolite quantification. |
This interactive table summarizes the key applications discussed in the article.
Emerging Research Directions and Methodological Advancements
Development of Novel Green Chemistry Approaches for its Synthesis
The synthesis of pharmaceutical compounds and their derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of sustainable and environmentally benign methods. jddhs.comdbu.deresearchgate.net While specific literature on the green synthesis of α-Desmethyl Benoxaprofen (B1668000) Methyl Ester is not extensively detailed, the broader field of NSAID ester synthesis offers valuable insights into applicable methodologies.
One promising green approach is the use of biocatalysis, particularly with lipase (B570770) enzymes, for the esterification of arylpropionic acids. nih.govnih.gov These enzymatic methods offer high selectivity and operate under mild reaction conditions, often in aqueous or solvent-free systems, thereby reducing the environmental impact. researchgate.net For instance, research on the enzymatic esterification of ibuprofen (B1674241) and ketoprofen (B1673614) has demonstrated the feasibility of using lipases to produce their respective esters with high conversion yields. nih.govtubitak.gov.tr These biocatalytic strategies could theoretically be adapted for the synthesis of α-Desmethyl Benoxaprofen Methyl Ester, offering a greener alternative to traditional chemical methods that may rely on hazardous reagents.
The table below summarizes green chemistry approaches applicable to the synthesis of NSAID esters, which could be relevant for α-Desmethyl Benoxaprofen Methyl Ester.
| Synthesis Approach | Key Principles & Advantages | Applicable NSAID Examples | Potential for α-Desmethyl Benoxaprofen Methyl Ester |
| Biocatalytic Esterification | Use of enzymes (e.g., lipases) as catalysts; high enantioselectivity; mild reaction conditions (room temperature, neutral pH); often uses aqueous or solvent-free media. researchgate.netnih.govnih.gov | Ibuprofen, Ketoprofen, Naproxen (B1676952) nih.govtubitak.gov.tr | High: This method is well-suited for the esterification of arylpropionic acids and could likely be adapted. |
| Palladium-Catalyzed Carbonylation | High atom economy; can build the arylpropionic acid core structure efficiently; can be performed in one-pot procedures. mdpi.com | Naproxen, Flurbiprofen mdpi.com | Moderate: This would be applicable for the synthesis of the parent acid, which could then be esterified. |
| Steglich Esterification | Uses a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) for direct esterification. nih.gov | Ibuprofen, Naproxen nih.gov | High: This is a direct and versatile esterification method. Greener variations would focus on solvent and reagent choice. |
| Solvent Selection | Prioritizing greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or minimizing solvent use altogether. dbu.deunibo.it | General applicability in organic synthesis. | High: Solvent choice is a critical aspect of greening any synthetic process. |
Integration of Advanced 'Omics' Technologies in Preclinical and In Vitro Metabolite Research (e.g., Metabolomics, Proteomics for non-human systems)
Advanced 'omics' technologies, such as metabolomics and proteomics, are revolutionizing preclinical research by providing a holistic view of the biochemical changes induced by a compound. mdpi.comresearchgate.net In the context of α-Desmethyl Benoxaprofen Methyl Ester and related compounds, these technologies are instrumental in elucidating metabolic pathways and identifying potential molecular interactions in non-human systems.
Metabolomics, the large-scale study of small molecules (metabolites), can be used to map the metabolic fingerprint of a compound. mdpi.comresearchgate.net Studies on NSAIDs like naproxen and ibuprofen using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) have identified alterations in several key metabolic pathways. researchgate.netbiorxiv.org For example, research has shown that some NSAIDs can impact tryptophan metabolism, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. researchgate.net While specific metabolomics data for α-Desmethyl Benoxaprofen Methyl Ester is not available, the methodologies used for other NSAIDs provide a clear framework for how its metabolic profile could be investigated in preclinical models, such as in rat hepatocytes or other in vitro systems. nih.govmdpi.com
Proteomics, the study of the entire set of proteins, can identify proteins that covalently bind to a compound or its metabolites. researchgate.netchemrxiv.org For benoxaprofen, it is known that its reactive acyl glucuronide metabolite can form covalent adducts with proteins. nih.govnih.govnih.gov In vitro studies using sandwich-cultured rat and human hepatocytes have been employed to investigate this covalent binding. nih.govnih.gov Such proteomic approaches could be applied to determine if α-Desmethyl Benoxaprofen Methyl Ester or its metabolites form protein adducts in non-human systems, and to identify the specific protein targets.
The table below summarizes key metabolic pathways identified through 'omics' studies of related NSAIDs, which could be areas of focus for research on α-Desmethyl Benoxaprofen Methyl Ester.
| 'Omics' Technology | Application in NSAID Research | Key Findings for Related NSAIDs | Relevance to α-Desmethyl Benoxaprofen Methyl Ester |
| Metabolomics | Identification of metabolic pathways perturbed by the compound in preclinical models (e.g., rat plasma, urine, tissues). mdpi.comresearchgate.net | Alterations in tryptophan metabolism, TCA cycle, and fatty acid metabolism observed with naproxen and ibuprofen. researchgate.netbiorxiv.org | Provides a roadmap for investigating the metabolic impact of the compound in non-human in vitro systems. |
| Proteomics | Identification of proteins that form covalent adducts with the compound or its reactive metabolites. researchgate.netchemrxiv.org | Benoxaprofen's acyl glucuronide metabolite forms adducts with proteins, including albumin, in rat and human hepatocytes. nih.govnih.gov | Can be used to investigate the potential for protein adduct formation by the ester or its metabolites in a non-therapeutic context. |
Advanced Computational Modeling for Reaction Mechanisms, Stability Predictions, and In Silico Metabolite Prediction
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and reaction pathways. nih.govnih.govresearchgate.net For α-Desmethyl Benoxaprofen Methyl Ester, advanced computational modeling can provide significant insights into its chemical behavior.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.comrsc.org DFT studies on benoxaprofen have been used to explore its photochemical and photophysical properties, including its photodegradation mechanism. nih.gov Such computational approaches can be applied to α-Desmethyl Benoxaprofen Methyl Ester to predict its stability, electronic properties (such as HOMO-LUMO energy gaps), and potential reaction mechanisms. researchgate.netnih.gov
Molecular docking simulations are another valuable computational tool, used to predict the binding orientation and affinity of a molecule to a target protein. nih.govbanglajol.info While often used in a therapeutic context, these simulations can also be employed to understand non-therapeutic interactions with various macromolecules. For NSAID esters, docking studies have been used to model interactions with enzymes like cyclooxygenase. banglajol.info
Furthermore, in silico metabolite prediction tools are emerging as a way to forecast the metabolic fate of a compound. These programs use algorithms based on known metabolic reactions to predict the structures of potential metabolites. This can help guide in vitro metabolic studies and provide a more comprehensive picture of a compound's biotransformation.
The table below outlines various computational modeling techniques and their potential applications in the study of α-Desmethyl Benoxaprofen Methyl Ester.
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Prediction of electronic structure, stability, and reaction mechanisms. nih.govmdpi.com | HOMO-LUMO energy gaps, atomic charges, reaction energy barriers, and spectroscopic properties. |
| Molecular Docking | Prediction of binding modes and affinities to macromolecules. nih.govbanglajol.info | Preferred binding conformations and estimation of binding free energy with proteins. |
| In Silico Metabolite Prediction | Forecasting of potential metabolic products. | Structures of likely phase I and phase II metabolites. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and a specific property. | Prediction of physicochemical properties and potential biological interactions based on molecular descriptors. |
Exploration of its Chemical Reactivity with Biological Macromolecules in Non-Therapeutic Contexts (e.g., Protein Adduct Formation in vitro, if relevant to chemical mechanisms, excluding adverse effects)
Understanding the chemical reactivity of a compound with biological macromolecules is crucial for characterizing its fundamental chemical behavior. In a non-therapeutic context, this involves studying reactions that may occur based on the compound's intrinsic chemical properties. For benoxaprofen and its derivatives, a key area of interest is the formation of covalent adducts with proteins. nih.govnih.gov
The primary mechanism for benoxaprofen's protein binding involves its acyl glucuronide metabolite. nih.govnih.gov This metabolite is an electrophilic species that can react with nucleophilic residues on proteins, such as lysine (B10760008) or cysteine, to form a stable covalent bond. nih.gov In vitro studies using sandwich-cultured rat and human hepatocytes have demonstrated that benoxaprofen forms protein adducts, and the extent of this binding is concentration-dependent. nih.govnih.gov Albumin has been identified as a major target for covalent binding in plasma. nih.gov
While the reactivity of α-Desmethyl Benoxaprofen Methyl Ester itself has not been specifically detailed, it is plausible that it could undergo hydrolysis in biological systems to the parent acid, which could then be metabolized to the reactive acyl glucuronide. Alternatively, the ester itself could potentially react with nucleophiles, although this is generally less facile than the reaction of the acyl glucuronide. The study of such reactivity in vitro, using purified proteins or cell lysates, can provide valuable information about the compound's chemical properties without assessing therapeutic or adverse effects.
The following table summarizes key findings from in vitro studies on the chemical reactivity of benoxaprofen and its metabolites with proteins.
| Study System | Compound/Metabolite Studied | Key Findings | Reference |
| Sandwich-Cultured Rat & Human Hepatocytes | Benoxaprofen | Forms covalent protein adducts in a concentration-dependent manner. The level of adduct formation is greater than that of flunoxaprofen. nih.govnih.gov | nih.govnih.gov |
| Rat Liver Microsomes & BSA Solution | Benoxaprofen Glucuronide | Albumin is the major protein target for covalent binding in plasma. nih.gov | nih.gov |
| In Vitro Incubations | R/S-Benoxaprofen | The S-enantiomer showed slightly higher concentrations of protein adducts compared to the R-enantiomer. nih.gov | nih.gov |
Q & A
Q. What validation steps are critical for scaling up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
